molecular formula C20H18ClN5O3S B3003143 N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251679-03-4

N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B3003143
CAS No.: 1251679-03-4
M. Wt: 443.91
InChI Key: DZFMMSZOUSWQKS-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O3S and its molecular weight is 443.91. The purity is usually 95%.
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Biological Activity

N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C19H19ClN4O3S\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_4\text{O}_3\text{S}

Antimicrobial Activity

Research has demonstrated that derivatives of the pyrido[2,3-e][1,2,4]thiadiazine framework exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have been tested against various bacterial strains. In particular, studies indicate that certain derivatives show good to moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
CompoundBacterial StrainActivity Level
5eStaphylococcus aureusHighly Active
5gEscherichia coliHighly Active
4gPseudomonas aeruginosaHighly Active
5hBacillus subtilisModerately Active

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. In related studies, derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For example:

  • Dual COX Inhibition : A derivative demonstrated an 82% reduction in ear edema in an in vivo model, indicating significant anti-inflammatory effects . The molecular docking studies provided insights into how structural features facilitate dual inhibition.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : By targeting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
  • Interaction with Bacterial Cell Walls : The compound's structural components may interfere with bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the compound's efficacy:

  • Study on Antibacterial Effects : A series of experiments conducted on various bacterial strains revealed that modifications to the thiadiazine core significantly enhanced antibacterial potency .
  • Inflammation Model : In a controlled study using a murine model for inflammation, a related compound exhibited substantial anti-inflammatory effects through COX inhibition .

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3S/c1-14-6-8-15(9-7-14)26-13-25(30(28,29)17-5-3-11-23-20(17)26)12-18(27)24-16-4-2-10-22-19(16)21/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFMMSZOUSWQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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